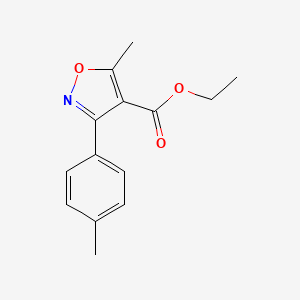

Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate

Description

Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Properties

IUPAC Name |

ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-15-13(12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWYMPCDJUKWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624542 | |

| Record name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917388-45-5 | |

| Record name | Ethyl 5-methyl-3-(4-methylphenyl)-4-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917388-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Cyclization Approach

- Starting Materials: Ethyl acetoacetate and p-tolylhydroxylamine.

- Reaction Conditions: The reaction typically occurs in the presence of a base (e.g., sodium acetate) and a polar solvent such as ethanol or water-ethanol mixtures.

- Procedure: The ethyl acetoacetate derivative is first converted to an intermediate such as ethyl ethoxymethyleneacetoacetate by reaction with triethyl orthoformate and acetic anhydride at elevated temperatures (75–150 °C). This intermediate is then reacted with hydroxylamine sulfate or hydrochloride at low temperatures (−20 °C to 10 °C) to form the isoxazole ring via cyclization.

- Purification: The crude product is purified by extraction, washing, and drying steps, followed by crystallization or chromatography to isolate Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate with high purity.

Micro-Channel Continuous Flow Synthesis

- Innovation: A micro-channel continuous preparation method has been developed to improve yield, reduce by-products, and minimize waste.

- Process: Two solutions are prepared: one containing 2-ethoxymethylene ethyl acetoacetate in a polar organic solvent, and the other containing hydroxylamine hydrochloride and an organic base in the same solvent. These solutions are pumped into a microchannel reactor where the cyclization occurs under controlled conditions.

- Advantages: This method offers mild reaction conditions, low isomer formation, high reaction yield, and reduced environmental impact due to less waste water and residue.

- Post-Reaction Processing: After the reaction, the solvent is removed under reduced pressure, followed by acid hydrolysis, crystallization, and filtration to obtain the target compound or its acid precursor.

Substitution on Isoxazole Ring

- The para-tolyl group at position 3 is introduced typically by using p-tolylhydroxylamine as the nitrogen source in the cyclization step.

- Alternative methods involve the use of substituted phenylacetylenes or related intermediates in cycloaddition or condensation reactions to form the isoxazole ring with the desired aryl substitution.

| Step | Reactants/Intermediates | Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Ethyl acetoacetate + triethyl orthoformate + acetic anhydride | 75–150 °C, 2–4 hours | Formation of ethyl ethoxymethyleneacetoacetate |

| 2 | Ethyl ethoxymethyleneacetoacetate + hydroxylamine sulfate + sodium acetate | −20 °C to 10 °C, stirring 1–2 h | Cyclization to crude ethyl-5-methylisoxazole-4-carboxylate |

| 3 | Purification by extraction and crystallization | Room temperature | Pure ethyl-5-methylisoxazole-4-carboxylate |

| 4 | Reaction with p-tolylhydroxylamine (or equivalent) | Base catalysis, reflux or controlled temperature | Introduction of p-tolyl substituent at position 3 |

| 5 | Final purification | Chromatography or recrystallization | Isolated this compound |

- Yield and Purity: Reported yields for the cyclization step range from 80% to 90% crude yield, with final purified yields depending on the scale and purification method. High-performance liquid chromatography (HPLC) purity can reach 99.8–100% under optimized conditions.

- By-Products: The main impurities include isomeric ethyl-3-methylisoxazole-4-carboxylate and other minor side products. The use of controlled temperature and reverse addition techniques minimizes these by-products.

- Reaction Kinetics: The cyclization reaction is temperature-sensitive, with low temperatures favoring selective ring closure and minimizing side reactions. Refluxing post-addition improves conversion completeness.

- Continuous Flow Advantages: Micro-channel reactors provide better heat and mass transfer, leading to improved reaction control, reduced reaction times, and scalability for industrial production.

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Classical Batch Cyclization | Stepwise reaction with batch stirring | Well-established, high yield | Longer reaction times, batch variability |

| Micro-Channel Continuous Flow | Continuous pumping, microreactor use | High yield, low waste, scalable | Requires specialized equipment |

| Substituted Cyclization | Use of substituted hydroxylamines or phenylacetylenes | Direct introduction of aryl groups | May require additional purification |

The preparation of this compound is efficiently achieved through cyclization of ethyl acetoacetate derivatives with p-tolylhydroxylamine under controlled conditions. Advances in continuous flow microreactor technology have enhanced the synthesis by improving yield, reducing impurities, and enabling scalable production. Careful control of reaction parameters such as temperature, reagent addition rate, and purification steps is critical to obtaining high-purity product suitable for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted isoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate has been investigated for its potential therapeutic properties:

- Anti-inflammatory Effects : Studies indicate that this compound inhibits enzymes involved in inflammatory pathways, reducing pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases.

- Anticancer Activity : Preliminary research shows that it can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound exhibits activity against various pathogens, indicating potential use in treating infections.

Industrial Applications

In industrial settings, this compound is utilized in:

- Material Development : It plays a role in developing new materials, including polymers and advanced composites.

- Pharmaceutical Formulations : Its unique properties make it suitable for incorporation into pharmaceutical formulations aimed at enhancing drug delivery systems.

Biological Mechanisms

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound binds to specific enzymes involved in critical cellular pathways, influencing their activity and leading to therapeutic effects.

- Cell Signaling Modulation : It affects cell signaling pathways and gene expression, further contributing to its anti-inflammatory and anticancer properties.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that this compound significantly reduced levels of inflammatory markers in animal models. The compound was administered at varying doses, showing beneficial effects at lower doses without significant toxicity.

Case Study 2: Anticancer Properties

In vitro studies revealed that this compound inhibited the proliferation of several cancer cell lines. Mechanistic studies indicated that it induced apoptosis through mitochondrial pathways, providing insights into its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-(trifluoromethyl)-3-(P-tolyl)isoxazole-4-carboxylate

- Methyl 5-(P-tolyl)isoxazole-4-carboxylate

- 5-Methyl-3-(P-tolyl)isoxazole-4-carbaldehyde

Uniqueness

Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the p-tolyl substituent can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate is a member of the isoxazole family, known for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by research findings and data tables.

Overview of Isoxazole Compounds

Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen. They exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound is particularly notable due to its unique substitution pattern, which enhances its biological efficacy.

Target Interactions

The compound interacts with various biological targets, including enzymes and receptors involved in critical cellular pathways. Isoxazole derivatives are known to bind with high affinity to multiple receptors, influencing various signaling pathways.

Biochemical Pathways

Research indicates that this compound can modulate several biochemical pathways:

- Anti-inflammatory Activity : It inhibits enzymes involved in inflammatory processes, leading to reduced levels of pro-inflammatory cytokines.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Preliminary studies suggest activity against various pathogens, indicating potential use in treating infections.

In Vitro Studies

A series of studies have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from various research efforts:

| Study | Biological Activity | IC50 Value (µM) | Cell Line/Pathogen |

|---|---|---|---|

| Anti-inflammatory | 12.5 | Human fibroblasts | |

| Anticancer | 15.0 | MCF-7 breast cancer cells | |

| Antimicrobial | 20.0 | Staphylococcus aureus |

These studies demonstrate the compound's potential across multiple therapeutic areas.

Case Studies

- Anti-inflammatory Effects : In a study examining the role of this compound in inhibiting inflammatory responses, researchers found that it significantly reduced the expression of TNF-alpha and IL-6 in activated macrophages, suggesting a robust anti-inflammatory mechanism .

- Anticancer Activity : Another investigation assessed the compound's effects on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a decrease in cell viability and induced apoptosis, highlighting its potential as an anticancer agent .

- Antimicrobial Properties : A preliminary screening against common pathogens revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus, with an IC50 value of 20 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclization of (E/Z)-thiophenecarbaldehyde oxime with ethyl 2-butenoate in the presence of trifluoroacetic acid (TFA). Intermediates like oxime derivatives are characterized using -NMR and -NMR to confirm regioselectivity. For example, oxime intermediates show characteristic singlet peaks for isoxazole protons at δ 6.5–7.0 ppm . Final products are purified via silica gel chromatography and validated by melting point analysis (e.g., 123–124°C for derivatives) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the structure of this compound?

- Methodological Answer : SC-XRD analysis involves growing crystals via slow evaporation (e.g., using methanol/chloroform). The SHELX suite (SHELXL for refinement) is used to solve the structure, with validation via R-factor (<0.05) and residual electron density maps. For example, the title compound’s crystal packing reveals π-π stacking between aromatic rings, validated using Mercury software for visualization .

Q. What spectroscopic techniques are critical for structural elucidation, and how are data interpreted?

- Methodological Answer :

- -NMR : Isoxazole protons appear as singlets (δ 6.3–6.8 ppm), while ester groups (COOEt) show triplets at δ 1.2–1.4 ppm (CH) and quartets at δ 4.2–4.4 ppm (CH) .

- IR Spectroscopy : Stretching vibrations for C=O (ester) at 1720–1740 cm^{-1 and C=N (isoxazole) at 1600–1620 cm^{-1 confirm functional groups .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during structure refinement?

- Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinning. For disordered regions, PART instructions partition electron density. Validation tools like PLATON (ADDSYM) check for missed symmetry, while R values >5% suggest twinning. Example: A derivative with R = 8% required a twin law matrix for refinement .

Q. What strategies optimize enantioselective synthesis of chiral isoxazole derivatives?

- Methodological Answer : Catalytic asymmetric Corey-Bakshi-Shibata (CBS) reduction achieves enantiomeric excess (ee) >90% for hydroxyl-containing derivatives. Key steps:

- Use (+)-DIP-Cl as a chiral catalyst in THF at −78°C.

- Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How are reaction mechanisms for isoxazole cyclization validated experimentally?

- Methodological Answer : Isotopic labeling (e.g., ) in oxime intermediates tracks oxygen migration during cyclization. DFT calculations (Gaussian 09) model transition states, while kinetic studies (NMR monitoring) identify rate-determining steps. For example, TFA-catalyzed cyclization follows a second-order rate law .

Q. What computational tools analyze crystal packing and intermolecular interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.